![molecular formula C15H14ClF2NO2 B1388228 Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride CAS No. 1185303-38-1](/img/structure/B1388228.png)
Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride
Overview
Description
“Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride” is a compound that belongs to the class of organic compounds known as dibenzylbutane lignans . It has been found to be associated with antitumor activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline has been reported .Scientific Research Applications
Anticancer Activity
Compounds with the benzo[1,3]dioxol-5-ylmethyl moiety have been evaluated for their antiproliferative activity against various cancer cells. For example, a series of 1-benzo[1,3]dioxol-5-yl-indoles with fused heteroaryl moieties showed activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .
Flavoring Substance
Although not directly related to the compound , benzo[1,3]dioxol derivatives have been assessed as flavoring substances in food. They are chemically synthesized and not reported to occur naturally .
Antitumor Evaluation
Novel N-aryl derivatives of benzo[d][1,3]dioxol-5-ylmethyl have been synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines. Some compounds exhibited potent growth inhibition properties with IC50 values generally below 5 μM .
Mechanism of Action
Target of Action
Similar compounds have shown antitumor activities against hela, a549, and mcf-7 cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that it may interfere with cell division and survival pathways .
Result of Action
The compound has shown potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . This suggests that the compound has a strong antitumor effect.
Future Directions
The future directions for “Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine hydrochloride” could involve further exploration of its antitumor activities. For instance, compound C27 showed potent activities against HeLa and A549 cell lines and could be developed as a potential antitumor agent .
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(3,4-difluorophenyl)methyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2.ClH/c16-12-3-1-10(5-13(12)17)7-18-8-11-2-4-14-15(6-11)20-9-19-14;/h1-6,18H,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXLUAXBQIBXHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=C(C=C3)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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